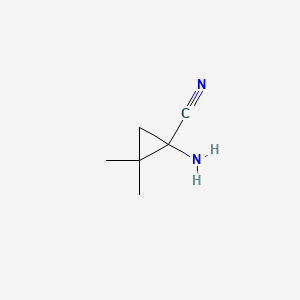![molecular formula C10H10N4O2 B2685104 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile CAS No. 1187560-14-0](/img/structure/B2685104.png)
5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile (C5H7N3O2) is a novel compound with potential applications in various scientific research areas. It is a white crystalline solid that has a melting point of 255-257 °C and is soluble in methanol and ethanol. C5H7N3O2 is a derivative of pyrazole, a five-membered heterocyclic aromatic ring that has been extensively studied for its biological activities. C5H7N3O2 is of particular interest due to its unique structure, which allows it to interact with various biomolecules and thus has potential applications in the field of medicinal chemistry.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on similar pyrazole derivatives, such as the study of the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile by Fathima et al. (2014), provides insights into the structural aspects that may influence the chemical and physical properties of related compounds. The analysis of crystal structure through intermolecular interactions highlights the potential for designing compounds with desired characteristics for scientific applications (Fathima, N., Khazi, M. I., Khazi, I. M., & Begum, N., 2014).
Heterocyclic Chemistry and Biological Activity
The versatility of pyrazole derivatives in the synthesis of heterocycles possessing biological activity was demonstrated by Černuchová et al. (2005). Their work on the utilization of trifunctional reagents for the introduction of a three-carbon moiety to amine-substrates leading to substituted pyrazoles and fused pyrimidines shows the compound's role in developing biologically active molecules (Černuchová, P., Vo‐Thanh, G., Milata, V., Loupy, A., Jantová, S., & Theiszová, M., 2005).
Photoredox Catalysis in Synthesis
Sagir et al. (2017) explored the synthesis of pyrazole derivatives via radical ions using visible-light-photoredox catalysis. This green chemistry approach underlines the potential for eco-friendly and efficient synthesis methods of complex molecules, including pyrazole derivatives, which could have wide-ranging applications in medicinal and material sciences (Sagir, H., Rai, P., Ibad, A., Ibad, F., & Siddiqui, I., 2017).
Antiviral Activity
The anti-HSV-1 evaluation of pyrazoles and fused pyrazolopyrimidines by Rashad et al. (2009) illustrates the potential therapeutic applications of pyrazole derivatives. By using a precursor to synthesize novel compounds, this research contributes to the understanding of how modifications in the pyrazole structure can lead to significant biological activities (Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Fathalla, N., & Abdel-Megeid, F. M. E., 2009).
Anticancer Scaffolds
The work by Nimbalkar et al. (2017) on the synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer scaffolds highlights the compound's role in the development of new anticancer agents. By employing a multi-component synthesis approach, this research showcases the compound's versatility in generating biologically active molecules with promising anticancer activity (Nimbalkar, U. D., Seijas, J., Vázquez-Tato, M., Damale, M. G., Sangshetti, J., & Nikalje, A. P., 2017).
properties
IUPAC Name |
5-[(E)-1-(2-oxooxolan-3-yl)ethylideneamino]-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6(8-2-3-16-10(8)15)13-9-7(4-11)5-12-14-9/h5,8H,2-3H2,1H3,(H,12,14)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHZHWSSSSMJO-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=NN1)C#N)C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=C(C=NN1)C#N)/C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2685021.png)


![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)
![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)
![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2685033.png)
![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)


![2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2685040.png)

![tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate](/img/structure/B2685044.png)